molecular formula C14H10F4O B6290754 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene CAS No. 2432848-86-5

2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene

Cat. No.: B6290754
CAS No.: 2432848-86-5
M. Wt: 270.22 g/mol
InChI Key: MMDIHZTZWQTRNT-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a benzyloxy group (-OBn) at position 2, a fluorine atom at position 4, and a trifluoromethyl (-CF₃) group at position 1. This compound is of significant interest in pharmaceutical and materials chemistry due to the electronic effects imparted by its substituents:

  • Trifluoromethyl (-CF₃): A strong electron-withdrawing group (EWG) that enhances stability and influences reaction pathways.
  • Benzyloxy (-OBn): Provides steric bulk and modulates solubility.
  • Fluorine: Enhances metabolic stability and lipophilicity, critical in drug design .

The compound’s structural complexity makes it a valuable intermediate in synthesizing bioactive molecules, particularly those targeting central nervous system disorders or inflammation .

Properties

IUPAC Name

4-fluoro-2-phenylmethoxy-1-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDIHZTZWQTRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Bromine vs. Fluorine at Position 4
  • 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene (CAS 1314987-55-7, C₁₄H₁₀BrF₃O):
    • Bromine’s larger atomic radius and polarizability make it a superior leaving group compared to fluorine. This enhances reactivity in nucleophilic aromatic substitution (SNAr) or coupling reactions.
    • Example: Brominated derivatives are preferred in Suzuki-Miyaura cross-couplings for biaryl synthesis, whereas fluorinated analogues are less reactive .
    • Yield Comparison : Brominated ethers (e.g., 4k in ) show higher yields (53%) in O-alkylation compared to trifluoromethylated substrates, which fail to react under similar conditions .
Chloromethyl vs. Benzyloxy Substituents
  • In contrast, the benzyloxy group in the target compound is less reactive but offers better stability under acidic conditions .

Electronic and Steric Influences

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)
  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 158579-80-7, C₇H₃BrClF₃O): The -OCF₃ group is more electron-withdrawing than -CF₃ due to oxygen’s electronegativity, further deactivating the aromatic ring. This reduces electrophilic substitution rates but improves resistance to oxidation, as seen in voltammetric studies where -CF₃ derivatives exhibit distinct anodic peaks at +1.05 V (pH 3) .
Steric Effects in Biphenyl Derivatives
  • 4-Benzyloxy-2'-(trifluoromethyl)biphenyl (CAS 1314988-09-4, C₁₉H₁₅F₃O): The biphenyl framework introduces steric hindrance, reducing reactivity in planar transition states (e.g., Diels-Alder reactions). Compared to the monosubstituted target compound, biphenyl derivatives are more lipophilic, impacting bioavailability .
Cross-Etherification Limitations

Comparative Data Tables

Table 1: Substituent Effects on Physical Properties
Compound CAS Number Molecular Formula Molecular Weight Key Reactivity Feature
Target Compound Not provided C₁₄H₁₀F₄O 282.23 Moderate reactivity in SNAr
2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene 1314987-55-7 C₁₄H₁₀BrF₃O 337.13 High reactivity in cross-coupling
5-Fluoro-2-(trifluoromethyl)benzyl bromide 2737578 C₈H₅BrF₄ 257.03 Hazardous; reactive in SN2
Table 2: Electrochemical Behavior (Voltammetry)
Compound Oxidation Peak (V, pH 3) pH Dependency Reference
1-(Benzyloxy)-4-(trifluoromethyl)benzene +1.05 Yes
Target Compound (Fluorine at position 4) Not reported Likely similar N/A

Biological Activity

2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine atoms and a benzyloxy group contributes to its unique chemical properties, making it a candidate for various applications, including antimicrobial and anticancer research.

  • Molecular Formula : C14H10F4O2
  • Average Mass : 286.226 g/mol
  • Structure : The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting that the fluorinated structure may interfere with bacterial cell membranes or metabolic pathways, leading to cell death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that the compound could induce significant cytotoxic effects on cancer cell lines, including breast and lung cancer cells .

The mechanism of action for this compound appears to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that control cell growth and apoptosis.

Case Studies

  • Antimicrobial Study : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent .
  • Anticancer Assessment : A study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines reported an IC50 value of 15 µM for MCF-7 cells, indicating effective cytotoxicity. Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to untreated controls .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundYesYes15
2-Fluoro-4-nitroanilineModerateNoN/A
4-FluorophenolLowModerate25

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